N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]benzamide
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Overview
Description
N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a hydroxyprop-2-enylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]benzamide can be achieved through several methods. One common approach involves the condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is efficient and eco-friendly, providing high yields of the desired product.
Another method involves the use of N-Alloc-, N-Boc-, and N-Cbz-protected amines, which are converted to amides through a one-pot synthesis involving isocyanate intermediates . This approach is advantageous due to its mild reaction conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of ultrasonic irradiation and Lewis acidic ionic liquids provides a scalable and environmentally friendly approach to producing this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted benzamides. These products have diverse applications in different fields, including pharmaceuticals and materials science.
Scientific Research Applications
N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: The compound is used in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting NF-kB activation . This leads to cell cycle arrest and programmed cell death, making these compounds potential candidates for cancer therapy.
Comparison with Similar Compounds
N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]benzamide can be compared with other similar compounds, such as:
Formamide (methanamide): A simple amide with a single carbon atom, used as a solvent and in the synthesis of pharmaceuticals.
Acetamide (ethanamide): Another simple amide with two carbon atoms, used in organic synthesis and as a plasticizer.
Propionamide (propanamide): An amide with three carbon atoms, used in the production of herbicides and pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H9NO3 |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]benzamide |
InChI |
InChI=1S/C11H9NO3/c13-7-9(8-14)6-12-11(15)10-4-2-1-3-5-10/h1-8,13H/b9-7-,12-6? |
InChI Key |
CTKURQIGLVRTJS-LJJHHVQASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N=C/C(=C/O)/C=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=CC(=CO)C=O |
Origin of Product |
United States |
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